molecular formula C12H17N B2772506 [1-(2,3-Dimethylphenyl)cyclopropyl]methanamine CAS No. 1516777-17-5

[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine

Cat. No.: B2772506
CAS No.: 1516777-17-5
M. Wt: 175.275
InChI Key: FPVGXIVYMWPMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C12H17N It is characterized by a cyclopropyl group attached to a methanamine moiety, with a 2,3-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,3-Dimethylphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 2,3-dimethylphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It may serve as a ligand in the study of receptor-ligand interactions due to its structural features.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2,3-Dimethylphenyl)cyclopropyl]methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine
  • [1-(2,5-Dimethylphenyl)cyclopropyl]methanamine
  • [1-(3,4-Dimethylphenyl)cyclopropyl]methanamine

Uniqueness: The unique positioning of the dimethyl groups on the phenyl ring in [1-(2,3-Dimethylphenyl)cyclopropyl]methanamine may confer distinct steric and electronic properties, influencing its reactivity and interactions compared to its isomers.

Properties

IUPAC Name

[1-(2,3-dimethylphenyl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-4-3-5-11(10(9)2)12(8-13)6-7-12/h3-5H,6-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVGXIVYMWPMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2(CC2)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.